REACTION_CXSMILES
|
C(Cl)Cl.Cl.[Br:5][C:6]1[CH:7]=[N:8][CH:9]=[C:10]([CH2:12][OH:13])[CH:11]=1.C(N(CC)CC)C.[Si:21](Cl)([C:24]([CH3:27])([CH3:26])[CH3:25])([CH3:23])[CH3:22]>C(OCC)C>[Br:5][C:6]1[CH:7]=[N:8][CH:9]=[C:10]([CH2:12][O:13][Si:21]([C:24]([CH3:27])([CH3:26])[CH3:25])([CH3:23])[CH3:22])[CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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Cl.BrC=1C=NC=C(C1)CO
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(C)OCC
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The resulting solution was heated
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Type
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TEMPERATURE
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Details
|
to reflux for 18 h
|
Duration
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18 h
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Type
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WASH
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Details
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The organic phase was washed with 2.5N NaOH (1×100 mL), water (3×100 mL) and saturated brine (1×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The ether solution was dried over anhydrous magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1)CO[Si](C)(C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |